(R)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine
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Overview
Description
®-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine is a chiral amine compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a propenylamine chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Formation of the Propenylamine Chain: This step may involve the use of a Wittig reaction or other olefination methods to introduce the double bond, followed by amination to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the double bond to a single bond, forming a saturated amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction would yield saturated amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential therapeutic effects.
Industry
In industry, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(4-(Pyrrolidin-1-YL)phenyl)propane-1-amine: A similar compound without the double bond.
1-(4-(Pyrrolidin-1-YL)phenyl)ethan-1-amine: A compound with a shorter carbon chain.
Uniqueness
The unique features of ®-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine include its chiral nature and the presence of both a pyrrolidine ring and a propenylamine chain, which may confer specific biological activities and synthetic utility.
Properties
Molecular Formula |
C13H18N2 |
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Molecular Weight |
202.30 g/mol |
IUPAC Name |
(1R)-1-(4-pyrrolidin-1-ylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C13H18N2/c1-2-13(14)11-5-7-12(8-6-11)15-9-3-4-10-15/h2,5-8,13H,1,3-4,9-10,14H2/t13-/m1/s1 |
InChI Key |
PTYKKUQAHWWCLM-CYBMUJFWSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC=C(C=C1)N2CCCC2)N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)N2CCCC2)N |
Origin of Product |
United States |
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